molecular formula C14H16N4O3 B2815380 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1797660-15-1

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2815380
CAS No.: 1797660-15-1
M. Wt: 288.307
InChI Key: OQNHOANNXFWQSA-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group and a pyrrolidine ring, as well as a furan-2-carboxamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the furan-2-carboxamide moiety differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-14-15-9-10(12(17-14)18-6-2-3-7-18)16-13(19)11-5-4-8-21-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNHOANNXFWQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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